REACTION_CXSMILES
|
C(OC(=O)[NH:7][C:8]([CH3:17])([CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)[CH3:9])(C)(C)C.Cl.O>C(O)(C)C>[NH2:7][C:8]([CH:10]1[CH2:15][CH2:14][CH:13]([OH:16])[CH2:12][CH2:11]1)([CH3:17])[CH3:9]
|
Name
|
[1-Methyl-1-(4-hydroxy-cyclohexyl)-ethyl]-carbamic acid tert-butyl ester
|
Quantity
|
580 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(NC(C)(C1CCC(CC1)O)C)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the isopropanol was removed in vacuo
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
NC(C)(C)C1CCC(CC1)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 515 mg | |
YIELD: CALCULATEDPERCENTYIELD | 145.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |